

Structure-Activity Relationship (SAR) of Fluorinated Phenylethylamine Analogs

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Compound of Interest

Compound Name: 2-(2-Fluoropyridin-3-yl)ethanamine

CAS No.: 150049-53-9

Cat. No.: B119168

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Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The incorporation of fluorine into the phenylethylamine (PEA) scaffold represents a cornerstone strategy in medicinal chemistry to modulate pharmacokinetics and selectivity profiles. This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated PEA analogs, specifically focusing on the positional isomers of fluoroamphetamine (2-FA, 3-FA, 4-FA).

Fluorination at the phenyl ring alters the electronic density, lipophilicity, and metabolic stability of the parent compound without significantly changing steric bulk (Van der Waals radius of F \approx 1.47 Å vs. H \approx 1.20 Å).[1] The critical SAR finding is that regioisomerism dictates transporter selectivity:

- Ortho-substitution (2-F): Preserves dopaminergic (DAT) and noradrenergic (NET) selectivity, resulting in a "functional" stimulant profile.

- Para-substitution (4-F): Significantly enhances serotonergic (SERT) activity, bridging the gap between classical stimulants and entactogens (MDMA-like).
- Meta-substitution (3-F): Exhibits an intermediate profile with distinct rapid metabolic clearance in rodent models.

Chemical & Physical Properties

The introduction of fluorine affects the physicochemical properties that drive bioavailability and blood-brain barrier (BBB) penetration.

Electronic and Steric Effects

- Lipophilicity (LogP): Fluorination generally increases LogP (approx. +0.25 per F atom), enhancing lipid solubility and facilitating passive diffusion across the BBB.[\[1\]](#)
- pKa Modulation: The high electronegativity of fluorine lowers the pKa of the amine (inductive effect), potentially increasing the fraction of non-ionized species at physiological pH, further aiding membrane permeability.[\[1\]](#)
- Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C–H). Substitution at the para-position (4-FA) effectively blocks CYP450-mediated para-hydroxylation, a primary metabolic route for amphetamine, thereby extending the half-life.

Comparative Stability Data

Compound	Substitution	Metabolic Route Blocked	Half-Life (Human/Rodent Est.)
Amphetamine	None	None (Vulnerable to 4-hydroxylation)	~10–12 h (Human)
2-FA	Ortho (2-position)	Ortho-hydroxylation	Similar to Amphetamine
3-FA	Meta (3-position)	Meta-hydroxylation	~2.3 h (Rodent) - Rapid Clearance
4-FA	Para (4-position)	Para-hydroxylation (Major pathway)	~8–9 h (Human) - Resistant

Pharmacodynamic Profile (The Core SAR)

Monoamine Transporter Selectivity

The position of the fluorine atom acts as a "switch" for SERT affinity.

- 2-Fluoroamphetamine (2-FA): The fluorine at the ortho position creates steric or electrostatic repulsion in the SERT binding pocket, maintaining high selectivity for DAT and NET. This results in a clean psychostimulant effect with minimal serotonergic release.
- 4-Fluoroamphetamine (4-FA): The para-position of the transporter binding pocket (particularly SERT) accommodates lipophilic substituents. The 4-F substitution increases SERT affinity by approximately 10-fold compared to amphetamine, enabling significant serotonin release ($EC_{50} \approx 730$ nM).

TAAR1 Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular GPCR that modulates monoaminergic firing.

- SAR Trend: 2-substituted PEAs (e.g., 2-F-PEA) often display higher potency at TAAR1 compared to their 4-substituted congeners.

- Mechanism: TAAR1 activation triggers cAMP signaling and PKC-mediated phosphorylation of DAT, often promoting transporter internalization or efflux. This mechanism is hypothesized to limit the abuse liability of partial agonists.

Comparative Pharmacological Data

Values represent consensus means from in vitro HEK293/synaptosome assays.

Compound	DAT Uptake (IC50)	NET Uptake (IC50)	SERT Uptake (IC50)	DAT/SERT Ratio	Primary Classification
Amphetamine	~0.5 μ M	~0.1 μ M	>20 μ M	>40 (High DAT sel.)	Stimulant
2-FA	~0.6 μ M	~0.2 μ M	>10 μ M	High	Functional Stimulant
3-FA	~0.7 μ M	~0.3 μ M	~2.0 μ M	Moderate	Mixed Stimulant
4-FA	0.77 μ M	0.42 μ M	6.8 μ M	~0.11 (Mixed)	Entactogen-Stimulant

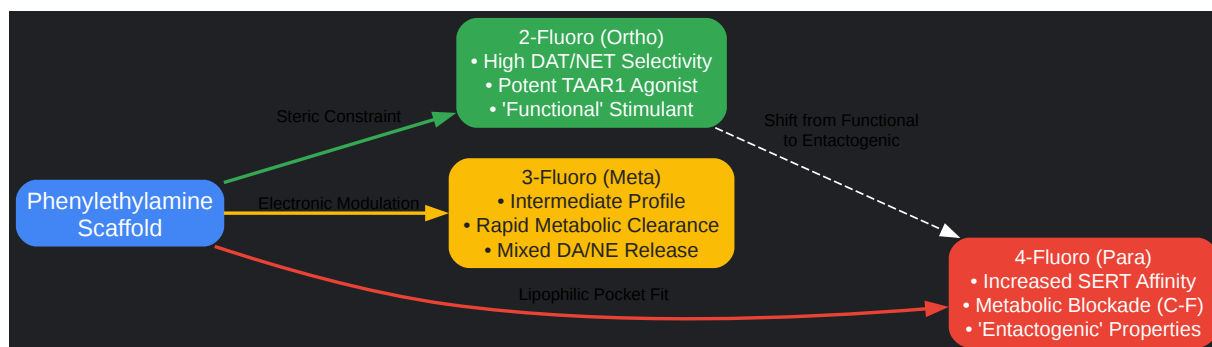
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Note on Causality: The drastic drop in SERT IC50 for 4-FA (from >20 μ M to ~6.8 μ M) illustrates the "para-substituent rule," where increasing the size/lipophilicity at the 4-position (H < F < Cl < Br) progressively increases serotonergic potency and cytotoxicity.

Visualization: SAR & Screening Workflows

SAR Map: The Fluorine Scan

This diagram visualizes how shifting the fluorine atom alters the pharmacological outcome.

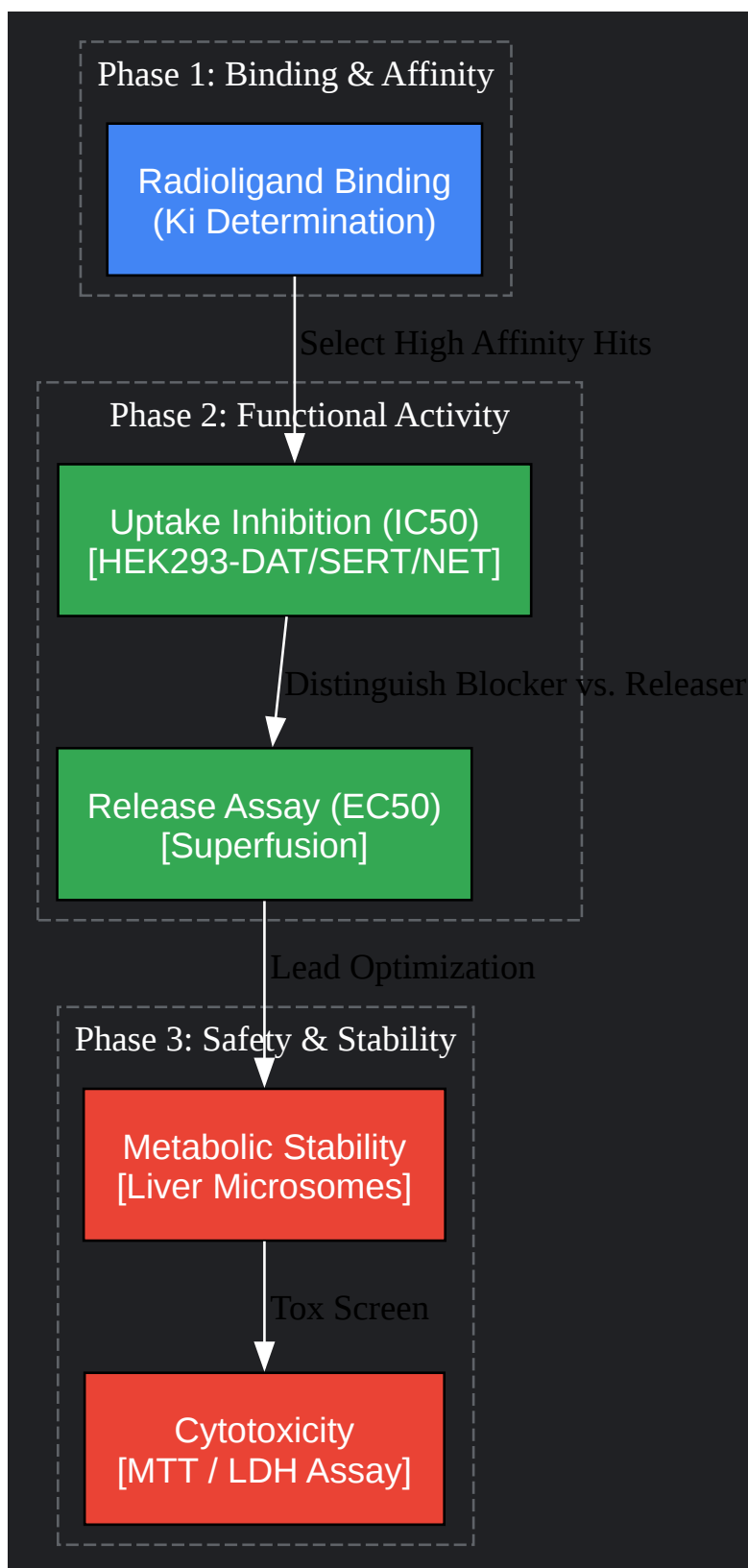


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Caption: SAR map illustrating how regioisomerism of the fluorine atom shifts the pharmacological profile from dopaminergic (2-F) to serotonergic (4-F).

Experimental Workflow: Validation Pipeline

A self-validating workflow for characterizing new analogs.



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Caption: Step-by-step validation pipeline for characterizing fluorinated PEA analogs, moving from affinity to functional safety.

Experimental Protocols

Protocol 1: Monoamine Uptake Inhibition Assay

Objective: Determine IC50 values for DAT, NET, and SERT to establish selectivity ratios.

- Cell Preparation: Use HEK293 cells stably transfected with human DAT, NET, or SERT.[1] Plate cells at a density of 50,000 cells/well in poly-D-lysine coated 96-well plates.
- Buffer Equilibration: Remove growth medium and wash cells with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Incubate for 10 minutes at 37°C.
- Drug Incubation: Add the test compound (e.g., 4-FA) in a concentration range (1 nM to 100 µM). Incubate for 10 minutes.
- Substrate Addition: Add radiolabeled substrate:
 - [³H]Dopamine for DAT.[2]
 - [³H]Norepinephrine for NET.
 - [³H]Serotonin for SERT.[2][3][4]
 - Final concentration should be ~20 nM.
- Termination: Incubate for 5–10 minutes. Terminate uptake by rapid washing with ice-cold KRH buffer.
- Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.
- Analysis: Plot log-concentration vs. % uptake. Determine IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 2: Microsomal Metabolic Stability Assay

Objective: Assess the blockade of oxidative metabolism by fluorination.

- Reaction Mix: Prepare a mixture containing 0.5 mg/mL human liver microsomes and 1 μ M test compound in phosphate buffer (pH 7.4).
- Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (final 1 mM NADPH).
- Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.
- Quenching: Immediately quench aliquots in ice-cold acetonitrile containing an internal standard (e.g., deuterated amphetamine).
- Analysis: Centrifuge to pellet protein. Analyze supernatant via LC-MS/MS to determine the remaining parent compound %.
- Calculation: Calculate intrinsic clearance () and half-life () based on the slope of the $\ln(\% \text{ remaining})$ vs. time plot.

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